molecular formula C5H10O2S B017891 Methyl 2-methyl-2-sulfanylpropanoate CAS No. 87123-08-8

Methyl 2-methyl-2-sulfanylpropanoate

Cat. No.: B017891
CAS No.: 87123-08-8
M. Wt: 134.2 g/mol
InChI Key: VLBKKPXFGMZCOX-UHFFFAOYSA-N
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Description

Contextualizing Methyl 2-methyl-2-sulfanylpropanoate within Thioester and Sulfanyl (B85325) Chemistry

This compound is an organosulfur compound that possesses both a thioester and a sulfanyl (thiol) functional group. Thioesters are structurally similar to esters but contain a sulfur atom in place of the ester oxygen, which significantly alters the chemical reactivity of the carbonyl group. This class of compounds is of great interest in organic synthesis and biochemistry. researchgate.nettaylorandfrancis.com The sulfanyl group, characterized by the presence of a sulfur-hydrogen bond, imparts antioxidant properties and the ability to form strong bonds with metals. ontosight.aiontosight.ai

The unique combination of these two functional groups within the same molecule makes this compound a subject of interest for creating complex molecules with specific biological or material properties. The reactivity of the thioester group can be harnessed for various coupling reactions, while the sulfanyl group can participate in redox processes or coordinate with metal centers. ontosight.ai

Academic Relevance and Research Trajectories of this compound Analogs

Research into analogs of this compound is driven by the diverse applications of thioesters and sulfanyl compounds in pharmaceuticals, agrochemicals, and materials science. researchgate.netontosight.aiontosight.ai Analogs of this compound are often explored as intermediates in the synthesis of more complex molecules. For example, derivatives of mercaptopropionate are used in the development of new drugs and pesticides. ontosight.aiontosight.ai

Current research trajectories focus on the development of novel synthetic methodologies for the preparation of thioesters and the exploration of their applications in various fields. researchgate.net The study of related compounds, such as methyl 2-mercaptopropionate, has highlighted their potential as antioxidants and their ability to interact with biological systems by scavenging free radicals. ontosight.aiontosight.ai Furthermore, the chiral nature of many of these analogs is a critical aspect of their research, as different stereoisomers can exhibit distinct biological activities. ontosight.aiontosight.ai

Table 1: Properties and Applications of Related Sulfanylpropanoates

Compound Name Molecular Formula Key Features Potential Research Applications
Methyl 2-mercaptopropionate C4H8O2S Chiral, contains a mercapto group Antioxidant studies, pharmaceutical intermediate, agrochemical development ontosight.aiontosight.ai
Ethyl 2-methyl-2-(methylthio)propionate C7H14O2S Sulfur-containing ester Flavor and fragrance industry, particularly for fruit scents thegoodscentscompany.com
Methyl 2-(methylthio)propionate C5H10O2S Thioether ester Chemical intermediate thegoodscentscompany.com
2-methyl-2-sulfanylpropanoic acid C4H8O2S Carboxylic acid with a tertiary thiol Building block in organic synthesis stenutz.eu

Historical Development of Research on Related Sulfanyl and Ester Compounds

The study of ester compounds dates back to the mid-19th century, with the term "ester" being coined by the German chemist Leopold Gmelin. britannica.com A significant breakthrough in ester synthesis came in 1851 when Alexander William Williamson developed an efficient method for producing ethers, which laid the groundwork for understanding the mechanisms of ether and ester formation. nih.gov Prior to Williamson's work, the direct reaction between alcohols and acids was the primary, albeit inefficient, method for generating these compounds. nih.govnih.gov Esters are now recognized as a crucial class of organic compounds with wide-ranging applications in various industries due to their often pleasant aromas and useful properties as solvents. britannica.comnih.govteachy.ai

The history of organosulfur chemistry is also extensive, with sulfur itself being known since antiquity. britannica.com The discovery of sulfanilamide's antibacterial properties in the early 20th century led to the development of sulfa drugs, a major advancement in medicine. britannica.combritannica.com The first optically active sulfur compounds, sulfonium (B1226848) salts, were prepared in 1900, demonstrating the stereochemical possibilities of sulfur-containing molecules. britannica.com The development of sulfonylureas, discovered in 1942, further expanded the medicinal applications of organosulfur compounds into the treatment of diabetes. openaccesspub.orgwikipedia.org Research into various sulfur-centered radicals, including sulfonyl and thiyl radicals, has also become a significant area of synthetic chemistry. nih.gov

Table 2: Timeline of Key Developments in Ester and Sulfanyl Chemistry

Year Key Development Significance
1848 Leopold Gmelin coins the term "ester". stackexchange.com Established the nomenclature for a major class of organic compounds.
1851 Alexander Williamson discovers an efficient method for ether synthesis. nih.gov Advanced the understanding of reaction mechanisms applicable to ester synthesis.
1900 Preparation of the first optically active sulfonium salts. britannica.com Demonstrated the chirality of sulfur compounds, opening new avenues in stereochemistry.
1932 Introduction of the first sulfonamide drug, Prontosil. britannica.com Revolutionized the treatment of bacterial infections.
1942 Discovery of sulfonylureas. wikipedia.org Led to the development of a new class of drugs for diabetes management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(2,8)4(6)7-3/h8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBKKPXFGMZCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557096
Record name Methyl 2-methyl-2-sulfanylpropanoate
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Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87123-08-8
Record name Methyl 2-methyl-2-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYL-2-SULFANYLPROPANOATE
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Ii. Advanced Synthetic Methodologies for Methyl 2 Methyl 2 Sulfanylpropanoate and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like methyl 2-methyl-2-sulfanylpropanoate to maximize yields and minimize the formation of unwanted byproducts. This involves selecting reactions and conditions that favor the transformation of a specific functional group at a particular position.

Thiol-ene "click" chemistry has emerged as a powerful tool in organic synthesis due to its efficiency, high yields, minimal side products, and compatibility with a wide range of functional groups. frontiersin.org This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). youtube.com The process is considered a "click" reaction because it fulfills the criteria of being highly efficient, orthogonal to many other reactions, and often proceeding under mild, aqueous conditions. frontiersin.org

The reaction mechanism typically begins with the formation of a thiyl radical from a thiol, which can be initiated by light or heat. This radical then undergoes an anti-Markovnikov addition to the alkene, creating a carbon-centered radical. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and propagating the radical chain. frontiersin.org

For the synthesis of sulfanylpropanoates, this methodology offers a direct and atom-economical route. For instance, this compound can be synthesized via the thiol-ene reaction between methanethiol (B179389) and methyl methacrylate. The thiyl radical from methanethiol adds to the double bond of the acrylate (B77674) ester, leading to the desired product. The high selectivity of this radical addition ensures the formation of the target thioether with high purity. The versatility of thiol-ene chemistry allows for its application in synthesizing a diverse range of sulfanylpropanoates by varying the thiol and alkene precursors. frontiersin.orgnih.gov

The synthesis of this compound involves two key transformations: the formation of the ester linkage (esterification) and the creation of the thioether bond (thioetherification).

Esterification: This can be accomplished through several standard methods. The most direct is the Fischer esterification of 2-methyl-2-sulfanylpropanoic acid with methanol (B129727) in the presence of an acid catalyst. Alternatively, more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, can be reacted with methanol to form the ester under milder conditions. The use of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) can also facilitate the reaction between the carboxylic acid and alcohol, often accelerated by catalysts like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Thioether Formation: The formation of the C-S bond is a critical step. acsgcipr.org One of the most efficient methods for synthesizing β-sulfanylpropanoates is the Michael addition (or conjugate addition) of a thiol to an α,β-unsaturated ester. In the case of this compound, this would involve the base-catalyzed addition of methanethiol to methyl methacrylate. This reaction is highly chemoselective, as the nucleophilic thiol preferentially attacks the β-carbon of the activated alkene. acsgcipr.orgacs.org Other methods for thioether synthesis include nucleophilic substitution (Sₙ2) reactions, where a thiolate anion displaces a leaving group on a suitable propanoate precursor. acsgcipr.org

Reaction TypeReactantsReagents/ConditionsProduct
Thiol-Ene Addition Methanethiol + Methyl MethacrylateRadical Initiator (e.g., AIBN), UV light or heatThis compound
Michael Addition Methanethiol + Methyl MethacrylateBase Catalyst (e.g., Triethylamine)This compound
Esterification 2-methyl-2-sulfanylpropanoic acid + MethanolAcid Catalyst (e.g., H₂SO₄)This compound
Sₙ2 Reaction Methyl 2-bromo-2-methylpropanoate (B8525525) + Sodium thiomethoxidePolar aprotic solvent (e.g., DMF)This compound

An alternative and widely used strategy for constructing thioethers is the S-alkylation of a thiol-containing intermediate. jmaterenvironsci.com This approach typically involves the reaction of a thiol or its corresponding thiolate with an alkylating agent, such as an alkyl halide. jmaterenvironsci.com In the context of propanoate synthesis, one could envision a pathway starting with methyl 2-mercapto-2-methylpropanoate. The thiol group of this intermediate can be deprotonated with a base to form a highly nucleophilic thiolate, which then reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the final product.

The choice of base is crucial for the success of the reaction; common bases include alkali metal hydroxides, alkoxides, or non-nucleophilic organic bases. Phase-transfer catalysts, such as tetra-n-butylammonium hydroxide (B78521) (TBAOH), can be particularly effective, serving as both a base and a catalyst to facilitate the reaction between aqueous and organic phases. jmaterenvironsci.com The regioselectivity of this reaction is generally high, as the soft sulfur nucleophile preferentially attacks the soft carbon electrophile of the alkylating agent. mdpi.com

Alkylating AgentBaseSolventTemperature (°C)
Methyl IodideSodium HydroxideEthanol25-50
Dimethyl SulfatePotassium CarbonateAcetoneReflux
Methyl TosylateSodium EthoxideEthanol25-60
Dimethyl Carbonate1-butyl-3-methylimidazolium chlorideNeat110

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

It is important to note that this compound is an achiral molecule, as the carbon atom at the 2-position is bonded to two identical methyl groups, and thus lacks a stereocenter. However, for structurally related chiral derivatives, such as methyl 2-sulfanylpropanoate, the control of stereochemistry is a critical aspect of their synthesis. Methodologies for producing single enantiomers of such compounds fall into two main categories: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis: This approach aims to directly produce a single enantiomer. It often involves the use of chiral catalysts (asymmetric catalysis), chiral auxiliaries attached to the substrate, or chiral starting materials. For example, the asymmetric Michael addition of a thiol to an acrylate could be achieved using a chiral catalyst to induce facial selectivity in the attack on the double bond, leading to an enantioenriched product.

Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting a racemic carboxylic acid precursor with a single enantiomer of a chiral resolving agent (often a chiral amine like brucine (B1667951) or phenethylamine) to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com High-performance liquid chromatography (HPLC) with a chiral column is a common application of this method. nih.gov

Enzymatic Resolution: This method utilizes the high stereospecificity of enzymes. An enzyme may selectively catalyze a reaction (e.g., hydrolysis of an ester) on only one enantiomer in the racemic mixture, allowing the reacted and unreacted enantiomers to be easily separated. pharmtech.com

Resolution MethodPrincipleAdvantagesDisadvantages
Diastereomeric Crystallization Formation and separation of diastereomers with different solubilities. wikipedia.orgScalable, cost-effective for large quantities. pharmtech.comLaborious, depends on successful crystallization, theoretical max yield is 50%. wikipedia.org
Chiral Chromatography Differential interaction with a chiral stationary phase. mdpi.comWidely applicable, high purity achievable (>99% ee). mdpi.comCan be expensive, may be difficult to scale up. mdpi.com
Enzymatic Resolution Enzyme selectively reacts with one enantiomer. pharmtech.comHigh enantioselectivity, mild reaction conditions.Enzyme cost and stability can be issues, 50% max yield.

Green Chemistry Approaches in the Synthesis of Sulfanylpropanoates

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, minimizing energy consumption, and using renewable resources. nih.govresearchgate.net These principles can be effectively applied to the synthesis of sulfanylpropanoates.

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. researchgate.net Addition reactions, such as the thiol-ene and Michael addition methods described above, are excellent examples of 100% atom-economical processes.

Use of Safer Solvents: A key goal is to replace hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids, or to perform reactions under solvent-free conditions. jddhs.commdpi.com The synthesis of thiol esters from carboxylic acids and thiols has been successfully demonstrated under solvent-free conditions. researchgate.net

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy usage compared to conventional heating methods. jddhs.comnih.gov

Catalysis: The use of catalysts is superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. jddhs.com Developing heterogeneous catalysts that can be easily separated from the reaction mixture further enhances the sustainability of the process.

Waste Prevention: Designing synthetic routes to produce minimal waste is a fundamental principle. nih.gov For example, a one-pot, multi-component reaction that combines several steps without isolating intermediates can significantly reduce solvent use and waste generation. researchgate.net

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound, playing a role in both the esterification and thioether formation steps.

Esterification Catalysts: The formation of the methyl ester from the corresponding carboxylic acid is typically catalyzed by strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid. google.com To overcome issues associated with corrosive liquid acids, solid acid catalysts such as ion-exchange resins or zeolites are increasingly used. Lewis acids, including salts of hafnium(IV) and zirconium(IV), have also been shown to be effective catalysts for acylation reactions under mild conditions. organic-chemistry.org

Thioether Formation Catalysts: For the Michael addition of thiols to acrylates, base catalysis is common. Simple organic bases like triethylamine (B128534) are effective. In S-alkylation reactions, phase-transfer catalysts can significantly enhance reaction rates. jmaterenvironsci.com In recent years, there has been growing interest in using metal catalysts, such as those based on copper or palladium, for C-S bond formation, although these are more frequently applied to the synthesis of aryl thioethers. acsgcipr.org Heterogeneous catalysts, such as a cobalt-based hypercrosslinked polymer, have been used for carboxylation reactions, demonstrating the potential for advanced catalytic systems in related syntheses. catco2nvers.eu

Catalyst TypeReactionExample CatalystKey Features
Brønsted Acid EsterificationSulfuric Acid (H₂SO₄)Strong acid, effective but corrosive.
Lewis Acid EsterificationCopper(II) triflate (Cu(OTf)₂)Efficient under mild conditions. organic-chemistry.org
Solid Acid EsterificationPyridinium p-toluenesulfonateRecyclable, reduced corrosion. google.com
Organic Base Michael AdditionTriethylamine (Et₃N)Mild, effective for conjugate addition. rsc.org
Phase-Transfer S-AlkylationTetra-n-butylammonium hydroxideFacilitates reaction between different phases. jmaterenvironsci.com
Heterogeneous Carboxylation/EsterificationCobalt hypercrosslinked polymerReusable, suitable for advanced transformations. catco2nvers.eu

Iii. Mechanistic Investigations of Methyl 2 Methyl 2 Sulfanylpropanoate Reactivity

Reaction Pathways and Kinetic Studies of Ester Hydrolysis and Transesterification

The ester group in Methyl 2-methyl-2-sulfanylpropanoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Ester Hydrolysis:

Hydrolysis of the methyl ester results in the formation of 2-methyl-2-sulfanylpropanoic acid and methanol (B129727). The reaction is reversible, but can be driven to completion by controlling the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of methanol and regeneration of the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) (OH⁻), a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate. chemrxiv.org This is typically the rate-determining step. The intermediate then collapses, eliminating the methoxide ion (CH₃O⁻) as the leaving group. A final, rapid acid-base reaction between the methoxide and the newly formed carboxylic acid drives the reaction to completion, forming methanol and a carboxylate salt. The alkaline hydrolysis of esters is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

Transesterification:

Transesterification involves the exchange of the methyl group of the ester with another alkyl group from an alcohol (R'-OH). wikipedia.orgmasterorganicchemistry.com This reaction is also catalyzed by acids or bases and proceeds through a tetrahedral intermediate similar to that in hydrolysis. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl, followed by nucleophilic attack by the incoming alcohol. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used as the solvent. libretexts.org

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate expels the original methoxide group.

ReactionCatalystGeneral MechanismKey Factors Affecting Rate
HydrolysisAcid (e.g., HCl)Protonation of C=O, nucleophilic attack by H₂O, formation of tetrahedral intermediate, elimination of CH₃OH.Acid concentration, temperature, steric hindrance.
Hydrolysis (Saponification)Base (e.g., NaOH)Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of CH₃O⁻.Base concentration, temperature. Thioesters generally hydrolyze faster than their oxygen ester counterparts. nih.govusu.eduwikipedia.org
TransesterificationAcid or BaseSimilar to hydrolysis, but with an alcohol as the nucleophile instead of water. wikipedia.orgmasterorganicchemistry.comCatalyst concentration, temperature, concentration of reactant alcohol. libretexts.org

Nucleophilic and Electrophilic Reactions Involving the Sulfanyl (B85325) Moiety

The sulfanyl (-SH) group imparts distinct reactivity to the molecule. Sulfur is generally more nucleophilic than oxygen, and thiols are more acidic than their corresponding alcohols. msu.edumasterorganicchemistry.comlibretexts.org

Nucleophilic Reactions:

The thiol proton of this compound is acidic and can be removed by a base to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile due to the polarizability and lower electronegativity of sulfur compared to oxygen. masterorganicchemistry.com

S-Alkylation: The thiolate can readily participate in Sₙ2 reactions with alkyl halides or other electrophiles to form thioethers (sulfides). msu.edumasterorganicchemistry.comlibretexts.org For example, reaction with methyl iodide would yield Methyl 2-methyl-2-(methylsulfanyl)propanoate.

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Electrophilic Reactions:

While the sulfanyl group is primarily nucleophilic, the sulfur atom can also act as an electrophile under certain conditions, a concept known as umpolung. acsgcipr.org This typically requires the sulfur to be bonded to a good leaving group, which can be achieved through reaction with an activating agent. acsgcipr.org For instance, reaction with an oxidizing agent could lead to the formation of a disulfide, where one sulfur atom can be attacked by a nucleophile. Mild oxidants like iodine (I₂) can convert thiols to disulfides. masterorganicchemistry.com

Reaction TypeReactantMechanismProduct Type
Nucleophilic (as Thiolate)Alkyl Halide (e.g., R'-X)Sₙ2 displacement of the halide by the thiolate anion. libretexts.orgThioether (Sulfide)
Nucleophilic (as Thiolate)α,β-Unsaturated CarbonylConjugate (Michael) addition.Thioether adduct
Electrophilic (as Thiol)Mild Oxidant (e.g., I₂)Oxidative coupling of two thiol molecules. masterorganicchemistry.comDisulfide
Electrophilic (as activated species)Carbon Nucleophile (e.g., Grignard)Attack on an activated sulfur atom (e.g., in a thiosulfonate). acsgcipr.orgThioether (Sulfide)

Radical Reactions and Polymerization Mechanisms Involving this compound Derivatives

The sulfanyl group plays a crucial role in radical chemistry, particularly in the context of polymerization. Thiols are highly effective chain transfer agents (CTAs), used to control the molecular weight of polymers synthesized via free radical polymerization. bonlab.inforesearchgate.netwikipedia.org

The mechanism of chain transfer proceeds as follows:

A propagating polymer radical (Pₙ•) abstracts the hydrogen atom from the sulfanyl group of this compound.

This terminates the growth of that specific polymer chain (Pₙ-H) and generates a new thiyl radical (RS•).

The thiyl radical then initiates a new polymer chain by reacting with a monomer molecule (M).

This process effectively transfers the radical activity from a growing polymer to the CTA, which then starts a new chain. wikipedia.org The efficiency of a CTA is quantified by its chain transfer constant (Cₜᵣ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ). rubbernews.com Thiols typically have high Cₜᵣ values, making them effective at low concentrations. researchgate.netrubbernews.com The tertiary nature of the carbon adjacent to the sulfanyl group in this compound is analogous to tertiary dodecyl mercaptan (TDM), a known CTA, suggesting it would be similarly effective. matchemmech.com

MonomerThiol CTATemperature (°C)Chain Transfer Constant (Cₜᵣ)
Styrenen-Dodecyl Mercaptan6018.7 ± 1 rubbernews.com
Styrenet-Dodecyl Mercaptan502.9 rubbernews.com
Methyl Acrylate (B77674)n-Butyl Mercaptan601.69 ± 0.17 rubbernews.com
Methyl Methacrylaten-Dodecanethiol (DDM)-High (effective CTA) matchemmech.com
Vinyl AcetateDodecanethiol60~223 bonlab.info

Representative chain transfer constants for various thiol agents in radical polymerization. The reactivity of this compound is expected to be similar to that of tertiary thiols like t-Dodecyl Mercaptan.

Computational Chemistry and Molecular Dynamics Simulations of Reaction Mechanisms

Computational methods are powerful tools for investigating the reaction mechanisms of molecules like this compound at an atomic level.

Density Functional Theory (DFT):

DFT calculations are widely used to map the potential energy surfaces of chemical reactions. For the reactions of this compound, DFT can be employed to:

Model Reaction Pathways: Elucidate the step-by-step mechanism of ester hydrolysis, identifying intermediates and transition states. researchgate.net

Calculate Activation Energies: Determine the Gibbs free energies of activation (ΔG‡) for reactions, providing a theoretical basis for reaction kinetics and predicting the most probable mechanism. researchgate.net

Investigate Selectivity: Analyze factors controlling regio- and stereoselectivity in reactions involving the molecule.

Study Solvation Effects: Incorporate solvent effects using models like the conductor-like polarizable continuum model (CPCM) to simulate reactions in solution more accurately. researchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes of reactions.

Simulating Reaction Dynamics: MD can be used to study dynamic equilibria, such as the thiol-thioester exchange reaction, which is relevant to the reactivity of the sulfanyl and ester groups. acs.org

Solvent and Environmental Effects: These simulations can explicitly model the role of solvent molecules in stabilizing transition states or intermediates, offering a more detailed picture than continuum models.

Conformational Analysis: MD can explore the conformational landscape of the molecule, which can influence its reactivity.

MethodApplication to this compoundInformation Gained
Density Functional Theory (DFT)Ester hydrolysis/transesterification pathways.Structure of transition states, activation energy barriers, reaction thermochemistry. researchgate.net
DFT with CPCMReactions of the sulfanyl moiety in solution.Influence of solvent polarity on reaction rates and mechanisms. researchgate.net
Molecular Dynamics (MD)Thiol-thioester exchange dynamics.Relaxation times, dynamic equilibrium behavior, role of molecular motion. acs.org
Ab initio Quantum ChemistryModeling reaction networks (e.g., hydrolysis vs. thiol exchange).Qualitative description and analysis of activation energies. ulisboa.pt

Iv. Spectroscopic and Advanced Analytical Characterization of Methyl 2 Methyl 2 Sulfanylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of methyl 2-methyl-2-sulfanylpropanoate. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, three distinct signals are expected.

A singlet corresponding to the three protons of the methoxy (B1213986) group (–OCH₃). Due to the electronegativity of the adjacent oxygen atom, this signal is expected to appear in the downfield region, typically around 3.7 ppm.

A singlet for the six protons of the two equivalent methyl groups (–C(CH₃)₂) attached to the quaternary carbon. These protons are shielded and would appear further upfield.

A broad singlet for the single proton of the sulfanyl (B85325) group (–SH). The chemical shift of thiol protons can vary significantly depending on concentration and solvent, but it typically appears between 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound contains four non-equivalent carbon atoms.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield, generally in the range of 170-175 ppm. vaia.com

The quaternary carbon atom bonded to the sulfur and two methyl groups (–C(CH₃)₂) would appear in the mid-field region.

The carbon of the methoxy group (–OCH₃) is influenced by the electronegative oxygen and typically resonates around 52 ppm. vaia.com

The two equivalent methyl carbons (–C(CH₃)₂) attached to the quaternary center are the most shielded, appearing furthest upfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. An HSQC experiment would show correlations between the proton signals and the carbon signals to which they are directly attached, definitively linking the proton and carbon frameworks of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityIntegrationAssignmentPredicted δ (ppm)
-C(CH₃)₂~1.5Singlet6HC=O~172
-SH~1.6Singlet (broad)1H-OCH₃~52
-OCH~3.7Singlet3H-C(CH₃)₂~45
-C(CH₃)₂~25

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition (C₅H₁₀O₂S).

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (134.19 g/mol ). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. For this specific molecule, likely fragmentation patterns include:

Loss of a methoxy radical (•OCH₃): This α-cleavage would result in a prominent acylium ion fragment.

Loss of a methoxycarbonyl radical (•COOCH₃): This would generate a fragment corresponding to the tertiary carbocation.

Loss of a sulfanyl radical (•SH): Cleavage of the C–S bond would lead to another significant fragment ion.

McLafferty rearrangement: This is typically not possible for this molecule as it lacks gamma-hydrogens.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/zPredicted Fragment Ion StructureLoss
134[C₅H₁₀O₂S]⁺•Molecular Ion (M⁺•)
103[C₄H₇OS]⁺•OCH₃
101[C₅H₉O₂]⁺•SH
75[C₄H₇S]⁺•COOCH₃
59[COOCH₃]⁺•C(CH₃)₂SH

Chromatographic Methods for Purity Assessment and Separation of Isomers (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Due to its expected volatility, GC is an ideal method for analyzing this compound. gcms.cz A GC system equipped with a flame ionization detector (FID) can be used for rapid purity assessment. For more detailed analysis and confirmation of identity, a mass spectrometer (MS) can be used as the detector (GC-MS). nih.gov A capillary column with a mid-polarity stationary phase would likely provide good separation from potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a complementary technique, particularly useful for analyzing less volatile or thermally sensitive impurities. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for purity determination. sielc.com Detection could be achieved using a UV detector, as the ester carbonyl group provides a chromophore, albeit a weak one, typically absorbing at low wavelengths (~210 nm).

Table 3: Proposed Chromatographic Conditions for Analysis
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
ColumnCapillary column (e.g., DB-5, HP-5ms)Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase/Carrier GasHelium or HydrogenIsocratic or gradient elution with Water/Acetonitrile
DetectorFlame Ionization (FID) or Mass Spectrometry (MS)UV-Vis (e.g., at 210 nm) or Mass Spectrometry (MS)
Typical ApplicationPurity assessment, volatile impurity profilePurity assessment, non-volatile impurity profile

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. Based on data from similar compounds, the following peaks are expected nist.govdocbrown.info:

A sharp, strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

A weak absorption band around 2550 cm⁻¹ for the S-H stretching of the thiol group. This peak is characteristically weak and can sometimes be difficult to observe.

Strong C-O stretching vibrations associated with the ester linkage, typically appearing in the region of 1250-1100 cm⁻¹ .

C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H and C-S bonds, which may show weak signals in the IR spectrum, are often more prominent in the Raman spectrum due to their polarizability. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Characteristic Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
C-H StretchAlkyl (CH₃)2980 - 2850Medium-Strong
S-H StretchThiol2600 - 2550Weak
C=O StretchEster1750 - 1735Strong
C-O StretchEster1250 - 1100Strong

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. Since this compound is likely a liquid at standard temperature and pressure, this technique would not be applicable to the compound itself.

However, should a stable, solid derivative of the compound be synthesized, single-crystal X-ray diffraction would provide invaluable data. This analysis would yield precise measurements of:

Bond lengths: The exact distances between connected atoms (e.g., C=O, C-S, C-O, C-C).

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the molecule in the solid state.

Intermolecular interactions: Information on how molecules pack together in the crystal lattice, including potential hydrogen bonding involving the thiol group or other weak interactions.

Such data is crucial for understanding the molecule's stereochemistry and conformational preferences, which can influence its physical properties and reactivity.

V. Biological Activity and Pharmacological Potential of Methyl 2 Methyl 2 Sulfanylpropanoate and Analogs

Anticancer Properties and Cellular Pathway Modulation by Sulfanylpropanoate Derivatives

Sulfanylpropanoate derivatives have emerged as a promising class of compounds with significant potential in oncology. Their ability to modulate cellular pathways integral to cancer cell survival and proliferation has been the subject of numerous studies. Research has focused on their direct cytotoxic effects on cancer cells, the molecular targets they interact with, and the mechanisms by which they induce cell death.

The antiproliferative activity of sulfanylpropanoate derivatives has been evaluated against various human cancer cell lines, with notable efficacy observed in colon (HCT-116) and breast (MCF-7) cancer models. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates demonstrated potent anticancer activity. Several derivatives from this series exhibited IC₅₀ values in the low micromolar range against both HCT-116 and MCF-7 cell lines, with the most active compounds showing greater potency than the reference drug doxorubicin (B1662922) in these assays. google.com

Similarly, other studies on different classes of sulfur-containing heterocyclic compounds have reported significant growth inhibition in these cell lines. Benzimidazole derivatives, for example, have shown IC₅₀ values ranging from 8.86 to 31.2 µg/mL against MCF-7 and HCT-116 cells. researchgate.net N-benzenesulfonylguanidine derivatives also displayed selective cytotoxic effects, with some compounds having IC₅₀ values as low as 12 µM against HCT-116 and 18 µM against MCF-7 cells. researchgate.net These findings underscore the potential of the sulfanylpropanoate scaffold and related structures as a basis for the development of novel anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Sulfanylpropanoate Analogs and Related Compounds

Compound Class Cell Line IC₅₀ Value Reference
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates HCT-116 1.9 - 7.52 µg/mL google.com
MCF-7 2.3 - 6.62 µg/mL google.com
Benzimidazole Derivatives HCT-116 16.2 - 28.5 µg/mL researchgate.net
MCF-7 8.86 - 31.2 µg/mL researchgate.net
N-Benzenesulfonylguanidine Derivatives HCT-116 12 µM researchgate.net
MCF-7 18 µM researchgate.net

To elucidate the mechanism of action of sulfanylpropanoate derivatives at the molecular level, in silico studies, including molecular docking, have been employed. These computational methods help predict the binding affinity and interaction patterns of small molecules with specific biological targets known to be crucial in cancer progression.

For the methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate series, in silico analyses suggested a possible mode of action through the allosteric inhibition of human thymidylate synthase (hTS). google.com hTS is a critical enzyme in DNA synthesis and a well-established target for chemotherapy.

While direct docking studies on Methyl 2-methyl-2-sulfanylpropanoate with Heat Shock Protein 90 (HSP90) and its mitochondrial paralog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), are not extensively documented, these chaperones are significant targets in cancer therapy. nih.govnih.govmdpi.com They are responsible for the stability and function of numerous oncoproteins. mdpi.com Molecular modeling of other compounds, such as purine-based antagonists, has demonstrated selective binding to the ATP-binding pockets of HSP90 and TRAP1. nih.gov Given the structural features of sulfanylpropanoate derivatives, it is plausible that analogs could be designed to interact with these crucial molecular chaperones, thereby disrupting protein homeostasis in cancer cells.

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in tumor cells. Derivatives containing sulfide (B99878) functionalities have been shown to modulate key apoptotic pathways. For example, sulindac (B1681787) sulfide, an active metabolite of the NSAID sulindac, induces apoptosis in colon cancer cells by engaging both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways. acsgcipr.org This involves the activation of caspases, which are the executioner enzymes of apoptosis. acsgcipr.org

Furthermore, studies on other sulindac derivatives have confirmed their ability to induce apoptosis in various cancer cell lines, including prostate cancer, often through mechanisms independent of their cyclooxygenase (COX) inhibitory activity. unife.it The induction of apoptosis by sulfanylpropanoate analogs may involve similar mechanisms, such as the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like the Second mitochondrial-derived activator of caspases (Smac). acsgcipr.orgnih.gov By triggering these cellular suicide programs, these compounds can effectively halt the proliferation of malignant cells.

Antimicrobial Activities of Related Thioether Functionality Compounds

The thioether linkage is a structural motif present in a variety of compounds that exhibit significant antimicrobial properties. While research specifically on this compound's antimicrobial action is limited, the broader class of thioether-containing molecules has demonstrated efficacy against a range of bacterial and fungal pathogens.

Thioetherhydroxyethylsulfonamide derivatives, for instance, have been synthesized and evaluated for their in vitro antibacterial activity against clinically relevant bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Some of these compounds displayed potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.125 µg/mL against E. coli, highlighting their potential as leads for developing new antibacterial agents. nih.gov

Similarly, novel 1,3,4-oxadiazole (B1194373) thioethers have shown promising bacteriostatic activities. acs.org These compounds can disrupt bacterial growth and pathogenicity by interfering with crucial pathways, including bacterial secretion systems, quorum sensing, and flagellar assembly. acs.org Other classes of sulfur-containing compounds, such as thiophene (B33073) derivatives, have also exhibited bactericidal effects against drug-resistant Gram-negative bacteria by increasing membrane permeabilization and binding to outer membrane proteins. researchgate.net

Table 2: Antimicrobial Activity of Selected Thioether-Containing Compounds

Compound Class Target Organism Activity Metric Result Reference
Thioetherhydroxyethylsulfonamides Escherichia coli MIC 0.125 µg/mL nih.gov
1,3,4-Oxadiazole thioethers Xanthomonas oryzae pv. oryzae EC₅₀ 4.63 - 5.32 mg/L acs.org
Thiophene derivatives Colistin-Resistant A. baumannii MIC₅₀ 16 - 32 mg/L researchgate.net
Thiophene derivatives Colistin-Resistant E. coli MIC₅₀ 8 - 32 mg/L researchgate.net

Role in Drug Delivery Systems and Prodrug Design

The chemical properties of the thioether group make it a valuable component in the design of advanced drug delivery systems (DDS) and prodrugs. nih.gov One innovative approach involves the use of thioether-containing polymers to create oxidation-sensitive DDS. acs.org These systems are designed to be stable under normal physiological conditions but release their therapeutic payload in response to the higher levels of reactive oxygen species (ROS) often found in the tumor microenvironment. acs.orgcentralasianstudies.org The oxidation of the hydrophobic thioether to a more polar sulfoxide (B87167) or sulfone can trigger the destabilization of a carrier, such as a polymeric micelle, leading to targeted drug release. nih.govacs.org

The thiol group in the parent acid of this compound also presents opportunities for prodrug design. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. irjmets.comnih.gov For thiol-containing drugs, which can be prone to oxidation, a prodrug strategy can protect the reactive thiol group until it reaches the target site. This can improve the drug's stability, solubility, and pharmacokinetic profile. google.com For example, δ-thiolactones have been explored as prodrugs for thiol-based inhibitors, successfully masking the thiol group until it is hydrolyzed in vivo to release the active compound. This approach mitigates issues with handling and formulation stability associated with free thiols.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies can guide the optimization of lead compounds to enhance potency and selectivity.

By systematically modifying different parts of the molecule, researchers can identify key structural features required for a desired biological effect. For example, in the study of pyridine (B92270) derivatives with antiproliferative activity, it was found that the number and position of methoxy (B1213986) groups significantly influenced their potency. Similarly, the introduction of different substituents on a triazine ring was shown to modulate anticancer activity against MCF-7 and HCT-116 cells.

For sulfanylpropanoate derivatives, SAR exploration could involve:

Modification of the ester group: Changing the methyl ester to other alkyl or aryl esters could affect the compound's lipophilicity, cell permeability, and susceptibility to hydrolysis by esterases.

Substitution on the propanoate backbone: Introducing different groups at the methyl-substituted carbon could influence steric interactions with the target protein.

Variation of the sulfanyl-linked moiety: The greatest diversity can be introduced by altering the group attached to the sulfur atom. As seen with the quinoxaline (B1680401) derivatives, this part of the molecule can be extensively modified to explore interactions with different biological targets and thereby tune the biological activity. google.com

These studies are crucial for rationally designing more effective and specific therapeutic agents based on the this compound scaffold.

Biochemical Pathways and Enzymatic Interactions Involving Sulfanylpropanoate Esters

The biochemical fate of this compound and its structural analogs is primarily dictated by their thioester and ester functionalities. While direct metabolic studies on this compound are not extensively documented in scientific literature, its biotransformation can be inferred from the well-established metabolic pathways of similar sulfur-containing esters and thioesters. The principal enzymatic interactions involve hydrolysis by esterases and thioesterases, as well as potential oxidative metabolism by the cytochrome P450 (CYP) enzyme system.

The hydrolysis of the ester linkage is a common metabolic pathway for many ester-containing compounds. Carboxylesterases, a diverse group of enzymes found in various tissues, are capable of catalyzing the hydrolysis of ester bonds. nih.gov In the case of sulfanylpropanoate esters, these enzymes would cleave the methyl ester group, yielding the corresponding carboxylic acid and methanol (B129727). This biotransformation generally results in a more polar metabolite that is more readily excreted from the body.

Similarly, the thioester bond is a target for enzymatic cleavage by thioesterases. These enzymes play crucial roles in various metabolic processes, including fatty acid metabolism, by hydrolyzing thioester bonds of acyl-CoA molecules. nih.govnih.gov The substrate specificity of thioesterases varies, with different enzymes showing preferences for acyl chains of different lengths and structures. nih.govresearchgate.net It is plausible that certain thioesterases could recognize and hydrolyze the thioester linkage in this compound, leading to the formation of 2-methyl-2-sulfanylpropanoic acid and a methyl group. The specificity of various thioesterases for different acyl-CoA substrates is illustrated in the table below.

Enzyme FamilyRepresentative EnzymePreferred Substrates
TE6Acot7 (Brain Acyl-CoA Hydrolase)C8–C18 acyl-CoA chains
TE6Acot11 (Brown Fat Inducible TE)Medium- and long-chain acyl-CoA molecules
TE6Acot12 (Cytoplasmic Acyl-CoA Hydrolase)Acetyl-CoA
TE7Acot9 and Acot10Short- to long-chain acyl-CoA, preference for C14 chains
TE8Acot13 (TE Superfamily Member 2)Acyl-CoA thioesters

This table presents the substrate preferences of various human acyl-CoA thioesterase (Acot) enzymes, indicating the diversity of thioesterase specificity.

In addition to hydrolysis, the sulfur atom in this compound represents a potential site for oxidative metabolism. The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the oxidative metabolism of a wide array of xenobiotics, including sulfur-containing compounds. mdpi.comnih.govnih.gov Metabolism of sulfur-containing moieties by CYP isoforms can lead to the formation of reactive intermediates. mdpi.com For instance, the metabolism of some sulfur-containing drugs can result in the formation of sulfenic acid, which can then be further metabolized or interact with cellular macromolecules. mdpi.com While specific studies on the CYP-mediated metabolism of this compound are lacking, it is conceivable that it could undergo oxidation at the sulfur atom, leading to the formation of sulfoxides or other oxidized metabolites.

The table below summarizes the major human CYP isoforms and their roles in the metabolism of various drugs, highlighting their importance in xenobiotic biotransformation.

CYP IsoformKey Substrates and Functions
CYP1A2Metabolism of procarcinogens, caffeine, and theophylline.
CYP2C9Metabolism of warfarin, phenytoin, and non-steroidal anti-inflammatory drugs (NSAIDs).
CYP2C19Metabolism of clopidogrel, omeprazole, and diazepam.
CYP2D6Metabolism of many antidepressants, antipsychotics, and beta-blockers.
CYP3A4/5Metabolism of over 30% of clinically used drugs, including statins, calcium channel blockers, and macrolide antibiotics. nih.gov

This table provides an overview of the major human cytochrome P450 (CYP) isoforms and some of their known substrates, illustrating their broad role in drug metabolism. nih.gov

The metabolic pathways of thia fatty acids, which also contain a sulfur atom in their carbon chain, provide further insight into the potential biotransformation of sulfanylpropanoate esters. Studies on alkylthioacetic acids have shown that they can undergo omega-oxidation followed by beta-oxidation, leading to the formation of shortened dicarboxylic acids that are then excreted. nih.gov This suggests that, following initial hydrolysis or oxidation, the resulting metabolites of this compound could enter endogenous metabolic pathways for further processing and eventual elimination.

Vi. Applications of Methyl 2 Methyl 2 Sulfanylpropanoate in Organic Synthesis and Materials Science

Methyl 2-methyl-2-sulfanylpropanoate as a Building Block for Complex Molecules

As a functionalized small molecule, this compound holds potential as a building block in the synthesis of more complex chemical structures. Organic synthesis often relies on such molecules to introduce specific functionalities into a larger target molecule. The thiol group is a versatile functional group that can undergo a variety of transformations, making it a valuable reactive handle.

Its potential applications include serving as an intermediate in the creation of pharmaceuticals and other biologically active compounds. The mercapto group can participate in redox reactions and is known for its ability to form strong bonds with metals, which could be exploited in the design of novel therapeutic agents. For instance, related mercapto-containing compounds are explored for their potential in developing drugs for treating diseases related to metal ions. ontosight.ai The tertiary carbon atom bearing the thiol group also provides a specific structural motif that could be crucial for the biological activity or physical properties of a target molecule.

Precursor for the Synthesis of Novel Thioesters and Other Functionalized Compounds

This compound can serve as a starting material for a range of other functionalized compounds. The thiol group is nucleophilic and can react with various electrophiles.

Key potential transformations include:

S-Alkylation: Reaction with alkyl halides to form thioethers.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Thioesterification: Reaction with acyl chlorides or carboxylic acids to form new thioesters. Thioesters are important intermediates in organic synthesis and are found in various natural products.

Heterocycle Synthesis: The thiol group can be a key component in the synthesis of sulfur-containing heterocyclic compounds, which are prevalent in medicinal chemistry. For example, reactions involving intramolecular cyclization can lead to the formation of thiazolidinone or other sulfur-containing rings. researchgate.net

These reactions allow chemists to modify the original structure and introduce new properties, making it a versatile precursor for a library of derivatives.

Utilization in Polymer Chemistry and Advanced Material Development

Sulfur-containing polymers often exhibit unique and desirable properties, including high refractive indices, thermal stability, and affinity for heavy metals. The thiol group in this compound makes it a candidate for incorporation into polymer chains.

Potential routes for its use in polymer chemistry include:

Thiol-ene Polymerization: The thiol group can react with alkenes (compounds with carbon-carbon double bonds) in a "click chemistry" reaction to form polythioethers. This method is known for its high efficiency and mild reaction conditions.

Chain Transfer Agent: In free-radical polymerization, thiols can act as chain transfer agents to control the molecular weight of polymers like poly(methyl methacrylate). essentialchemicalindustry.org

The incorporation of this monomer could lead to advanced materials with applications in optics, coatings, and adhesives. The properties of the resulting polymer would be influenced by the specific structure of the this compound unit.

Applications in Agrochemical Research and Development

Many successful pesticides and herbicides are sulfur-containing organic molecules. The unique chemical properties imparted by sulfur can be crucial for a compound's biological activity and selectivity. Chemical manufacturers that produce high-impact aroma chemicals also serve the agrochemical sector, indicating an overlap in the types of organosulfur intermediates used. thegoodscentscompany.com

While direct evidence of agrochemicals derived from this compound is scarce, its structure makes it a plausible candidate for synthesis and screening programs. Researchers in agrochemical development could use it as a scaffold to create novel compounds, modifying the structure to optimize for herbicidal or pesticidal activity against specific targets while aiming for favorable environmental profiles.

Contributions to Flavor and Fragrance Chemistry through Specific Derivatives

Thioesters and other sulfur-containing compounds are well-known for their potent and often complex aroma profiles, contributing to the scents of fruits, roasted foods, and cheeses. nih.gov For example, S-methyl thioesters with short carbon chains are often described as having "cheesy" notes, while others like S-methyl thiohexanoate can have "green" or "fruity" aromas. nih.gov

Derivatives of this compound could potentially be synthesized and evaluated for their organoleptic properties. By reacting the thiol group to create new thioesters, thioethers, or other related molecules, chemists can generate novel aroma chemicals. These new compounds could find use as flavorings in food products or as components in fragrance formulations for consumer goods. The specific "cabbage," "sulfurous," or "roasted" notes characteristic of many thiols and their derivatives are highly sought after for creating savory and complex flavor profiles. perfumerflavorist.com

Vii. Theoretical and Computational Studies of Methyl 2 Methyl 2 Sulfanylpropanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine electronic structure, molecular orbital energies, and various energetic properties. researchgate.netmdpi.com For Methyl 2-methyl-2-sulfanylpropanoate, these calculations would provide valuable data points.

Table 7.1.1: Hypothetical Calculated Energetic Properties of this compound

Property Calculated Value Method/Basis Set
Heat of Formation (gas phase) Data not available Data not available
Ionization Potential Data not available Data not available
Electron Affinity Data not available Data not available

This table is illustrative of the types of data that would be generated from quantum chemical calculations. Specific values for this compound are not currently published.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. Such studies are vital for understanding how a molecule might interact with biological targets. mdpi.com

Specific conformational analyses or stereochemical predictions for this compound have not been reported in the reviewed literature. A thorough study would involve mapping the potential energy surface by rotating the key dihedral angles, such as those around the C-S and C-C bonds, to identify the global and local energy minima.

Table 7.2.1: Hypothetical Stable Conformers of this compound

Conformer Dihedral Angle (°)(S-C-C=O) Relative Energy (kJ/mol) Population (%) at 298.15 K
I (Global Minimum) Data not available 0.00 Data not available
II Data not available Data not available Data not available

This table illustrates the expected outcomes of a conformational analysis. The data for this compound is not available in current literature.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict how and where a molecule is likely to react. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common approach to understanding reactivity. mdpi.com The distribution and energies of these orbitals indicate the likely sites for nucleophilic and electrophilic attack.

There are no specific published studies on the prediction of reactivity and selectivity for this compound using computational methods. Such a study would be valuable for predicting its behavior in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are widely used in drug discovery to predict the activity of new compounds. nih.govnih.gov

No QSAR models that specifically include this compound to predict its biological properties have been found in the scientific literature. Developing such a model would require a dataset of structurally related compounds with measured biological activity.

Cheminformatics Approaches for Analog Analysis and Property Prediction

Cheminformatics utilizes computational methods to analyze large datasets of chemical information, enabling the prediction of properties and the identification of structurally similar molecules (analogs). researchgate.net These approaches can be used to estimate physicochemical properties, potential biological activities, and toxicity of a compound based on the known properties of its analogs.

While general cheminformatics tools and databases exist, no specific studies employing these approaches for a detailed analog analysis or property prediction of this compound have been published. Such an analysis would be beneficial for contextualizing its properties within the broader chemical space. researchgate.net

Viii. Future Directions and Emerging Research Avenues for Methyl 2 Methyl 2 Sulfanylpropanoate

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of Methyl 2-methyl-2-sulfanylpropanoate and related sulfanylpropanoates will likely prioritize green chemistry principles, moving away from traditional methods that may involve harsh reagents or generate significant waste. Research in this area is expected to focus on atom economy, the use of renewable feedstocks, and milder reaction conditions.

Key research avenues include:

Electrochemical Synthesis : Electro-organic synthesis is emerging as a green, sustainable, and safe methodology for preparing organosulfur compounds. nih.gov This technique can reduce the need for chemical oxidants or reductants, minimizing waste streams.

Catalytic Approaches : The development of novel catalysts for C-S bond formation is crucial. This includes exploring metal-catalyzed, organocatalyzed, and photocatalytic systems that can operate under milder conditions with higher selectivity.

Flow Chemistry : Continuous flow reactors offer advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for streamlined scale-up. Applying flow chemistry to thioester synthesis could lead to more efficient and controlled production.

Bio-based Feedstocks : Investigating the synthesis of sulfanylpropanoates from renewable resources and waste streams, such as using elemental sulfur—an abundant byproduct of the petroleum industry—is a key aspect of sustainable chemistry. emerald.com

Table 1: Comparison of Synthetic Approaches for Sulfanylpropanoates

Feature Traditional Synthesis Emerging Sustainable Synthesis
Reagents Often relies on stoichiometric, hazardous reagents. Focus on catalytic amounts, safer reagents (e.g., T3P), and electrochemical methods. nih.govwikipedia.org
Solvents Use of volatile organic compounds (VOCs). Exploration of greener solvents like cyclopentanone or solvent-free conditions. wikipedia.org
Energy Input Typically requires high temperatures and prolonged reaction times. Aims for lower energy consumption through catalysis, photocatalysis, or flow chemistry.
Waste Profile Can generate significant amounts of inorganic and organic waste. Designed for high atom economy and waste minimization. researchgate.net

| Safety | Potential for hazardous intermediates and runaway reactions. | Enhanced safety profiles, particularly with flow chemistry applications. nih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Organosulfur compounds are integral to medicinal chemistry, with well-known examples including penicillin and sulfa drugs. wikipedia.org The thioester moiety is also biochemically significant, most notably in acetyl-CoA, a central molecule in metabolism. libretexts.org This precedent suggests that this compound could be a valuable scaffold for therapeutic development.

Future research could explore:

Antimicrobial and Antifungal Activity : Given the prevalence of sulfur in antimicrobial agents, the compound could be screened against a wide range of bacterial and fungal pathogens.

Enzyme Inhibition : The thioester group can act as an acylating agent or mimic natural substrates, making it a candidate for inhibiting enzymes involved in disease pathways, such as proteases or synthetases.

Prodrug Development : The ester and thiol functionalities could be leveraged in prodrug design. Thioesters are a recognized class of prodrugs used to enhance the lipophilicity and membrane permeability of parent drugs. mdpi.com

Antioxidant Properties : Thiols are known for their antioxidant capabilities. Investigating the potential of this compound to scavenge reactive oxygen species (ROS) could open avenues in treating conditions associated with oxidative stress.

Integration into Advanced Materials and Nanotechnology

The incorporation of sulfur atoms into polymers can endow them with enhanced mechanical, optical, and thermal properties. rsc.org this compound, as a functional monomer, could be integrated into a variety of advanced materials.

Potential areas of investigation include:

Sulfur-Containing Polymers : The compound could be used as a monomer or cross-linking agent in the synthesis of novel polythioesters. These polymers are being explored for applications as high refractive index materials, adhesives, and degradable plastics. researchgate.net The technique of inverse vulcanization, which copolymerizes elemental sulfur with organic monomers, represents a novel path for creating sustainable sulfur-rich polymers. emerald.com

Self-Assembling Monolayers (SAMs) : Aliphatic thiols are known to form well-ordered self-assembled monolayers on gold surfaces, a foundational technique in nanotechnology. wikipedia.org The thiol group in this molecule could be used to anchor it to gold nanoparticles or surfaces, creating functionalized interfaces for sensors or electronic devices.

Drug Delivery Systems : Organosulfur-based polymers are being developed for drug delivery due to their biocompatibility and potential for controlled release. nih.gov Thiolated polymers, or "thiomers," exhibit enhanced mucoadhesive properties, making them suitable for targeted drug delivery. mdpi.com Hydrogels based on thiol-thioester exchange have been designed as dissolvable sealants for wound closure. nih.gov

Table 2: Potential Applications of this compound in Materials Science

Application Area Relevant Functional Group(s) Potential Function
Advanced Polymers Thioester, Thiol Monomer for polythioesters, cross-linking agent for sulfur-rich polymers. emerald.comrsc.org
Nanotechnology Thiol Surface modification of gold nanoparticles, component of self-assembled monolayers (SAMs). wikipedia.org
Biomaterials Thioester, Thiol Building block for biodegradable polymers, component in drug delivery hydrogels. nih.govnih.gov

| Optoelectronics | Thioester, Thiol | Contribution to high refractive index polymers due to the presence of polarizable sulfur atoms. researchgate.net |

Environmental and Sustainable Chemistry Perspectives of Sulfanylpropanoates

The environmental impact of chemicals is a critical consideration for modern research. The study of sulfanylpropanoates from an environmental perspective will involve assessing their lifecycle, from synthesis to degradation.

Key research themes include:

Biodegradability : A significant advantage of many organosulfur polymers and thioesters is their potential for biodegradation. nih.gov The ester and thioester linkages can be susceptible to hydrolysis, while the sulfur atom can be metabolized by microorganisms. Future studies should quantify the biodegradation rates of this compound in various environmental compartments (soil, water).

Environmental Fate : Research is needed to understand the persistence, mobility, and potential bioaccumulation of sulfanylpropanoates. researchgate.net While organosulfur compounds are ubiquitous in nature, understanding the fate of synthetic analogues is crucial for assessing environmental risk.

Circular Economy Approaches : A major thrust in sustainable chemistry is the utilization of industrial byproducts. emerald.com Designing synthetic routes for sulfanylpropanoates that utilize waste sulfur aligns with the principles of a circular economy, converting a low-cost byproduct into value-added chemicals and materials. emerald.combohrium.com

Interdisciplinary Research with Chemical Biology and Medicinal Chemistry

The unique reactivity of the thioester and thiol groups makes this compound an attractive tool for interdisciplinary research, particularly at the interface of chemistry and biology.

Future collaborative efforts could focus on:

Chemical Probes : The compound could be modified to create chemical probes for studying biological systems. For example, incorporating a reporter tag (like a fluorophore) could allow for the visualization of interactions with specific proteins or cellular components.

Native Chemical Ligation : Thioesters are fundamental reagents in native chemical ligation, a powerful technique for synthesizing large peptides and proteins. wikipedia.org Exploring the utility of novel thioesters like this compound could expand the toolbox for protein chemists.

Drug Delivery and Conjugation : The thiol group can be used for "click" chemistry reactions, such as thiol-ene coupling, to attach the molecule to drug delivery vehicles, antibodies, or other biomolecules. This covalent attachment strategy is central to the development of antibody-drug conjugates and other targeted therapies.

Q & A

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., EPI Suite). Simulate hydrolysis pathways using Gaussian software with B3LYP/6-31G* basis sets. Validate predictions with experimental half-life studies in soil/water matrices .

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Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-sulfanylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2-sulfanylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.